3-Bromo-4-propoxyphenylacetic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

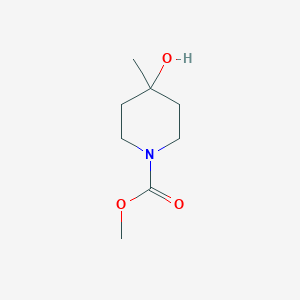

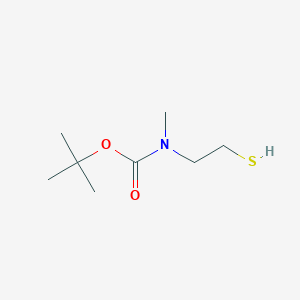

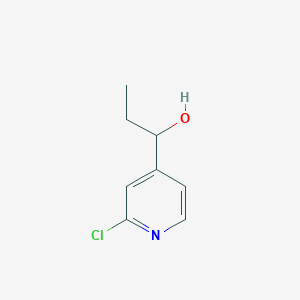

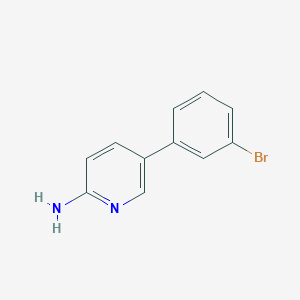

3-Bromo-4-propoxyphenylacetic Acid (CAS# 1511318-54-9) is a useful research chemical compound . It has a molecular weight of 273.12 and a molecular formula of C11H13BrO3 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: CCCOC1=C(C=C(C=C1)CC(=O)O)Br . This indicates that the compound contains a bromine atom attached to a phenyl ring, which is further connected to a propoxy group and an acetic acid group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 273.12, a molecular formula of C11H13BrO3, and a XLogP3 value of 2.9, which is a measure of its hydrophobicity .Scientific Research Applications

Metabolic Pathways and Toxicology Studies

- 3-Bromo-4-propoxyphenylacetic acid, closely related to 4-bromo-2,5-dimethoxyphenethylamine (2C-B), is a metabolite resulting from oxidative deamination. This compound, along with other metabolites, is formed during the metabolism of 2C-B in various species, including humans. These studies help in understanding the drug's metabolic pathways and potential toxic effects (Carmo et al., 2005).

Pharmaceutical and Medicinal Chemistry

- The compound has been studied in the context of synthesizing anti-inflammatory agents. It's structurally related to analogues of 2-amino-3-benzoylphenylacetic acid, which have been evaluated for their anti-inflammatory, analgesic, and cyclooxygenase inhibiting activities (Walsh et al., 1984).

Study of Urinary Metabolites

- This compound is identified as a urinary metabolite in rat studies involving 2C-B. Such research is crucial for understanding the excretion and potential impact of this substance in biological systems (Kanamori et al., 2002).

Organic Chemistry and Synthesis

- Research in organic chemistry involves the synthesis of compounds like 3-bromo-3,4-dihydroisocoumarins, where the bromination of styrene-type carboxylic acids is a key step. These compounds serve as building blocks for various biologically significant systems (Chen et al., 2012).

Molecular Recognition Studies

- The bromo derivative of phenylacetic acids, closely related to this compound, is studied for its role in molecular recognition. This research is significant in understanding the interaction of these compounds with other molecular structures (Varughese & Pedireddi, 2006).

Mechanism of Action

Target of Action

Based on its structure, it could potentially interact with enzymes or receptors that have affinity for phenylacetic acid derivatives .

Mode of Action

Phenylacetic acid derivatives often act by binding to their target proteins and modulating their activity .

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways “3-Bromo-4-propoxyphenylacetic Acid” might affect. Phenylacetic acid derivatives can be involved in a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

They may be metabolized by the liver and excreted in the urine .

Result of Action

The effects would depend on the specific targets of the compound and how it modulates their activity .

Action Environment

The action, efficacy, and stability of “this compound” could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. Without specific information, it’s difficult to provide a detailed explanation .

properties

IUPAC Name |

2-(3-bromo-4-propoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14/h3-4,6H,2,5,7H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCSHUSRDLBALT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)CC(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Propan-2-yloxy)pyridin-2-yl]acetic acid](/img/structure/B1380651.png)

![{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine](/img/structure/B1380661.png)